2,5-Dimethylpyridin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-4-8-6(2)3-7(5)9/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINSIUACRWWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617143 | |
| Record name | 2,5-Dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22279-59-0 | |
| Record name | 2,5-Dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 2,5-Dimethylpyridin-4-ol: Melting and Boiling Point Determination
Abstract
Introduction: The Significance of 2,5-Dimethylpyridin-4-ol and its Physical Properties
The pyridin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of methyl groups, as in 2,5-Dimethylpyridin-4-ol, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Pyridine derivatives are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory conditions[1].
The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and drug development. These parameters serve as primary indicators of a compound's purity and identity. For a novel compound like 2,5-Dimethylpyridin-4-ol, establishing these values is critical for:
-
Purity Assessment: A sharp, well-defined melting point range is indicative of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[2]
-
Structural Confirmation: Experimental physical constants provide valuable data points for the verification of a newly synthesized molecular structure when compared against predicted values or those of known isomers.
-
Process Development: Knowledge of the boiling point is essential for designing purification protocols such as distillation and for understanding the compound's volatility for safe handling and storage.[3][4]
This guide will provide the necessary theoretical and practical framework for researchers to confidently determine these properties.
Physicochemical Properties of Pyridine Derivatives: A Comparative Analysis
Direct experimental values for the melting and boiling points of 2,5-Dimethylpyridin-4-ol are not prominently reported. However, we can infer expected ranges and understand the influence of its structural features by examining related molecules. The introduction of a hydroxyl group onto the pyridine ring is expected to significantly increase both melting and boiling points compared to the parent 2,5-dimethylpyridine, due to the potential for strong intermolecular hydrogen bonding.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |
| 2,5-Dimethylpyridine | C₇H₉N | -15[5] | 157[5][6] | The parent pyridine scaffold without the hydroxyl group. Its lower melting and boiling points highlight the significant effect of hydrogen bonding. |
| 2,6-Dimethylpyridin-4-ol | C₇H₉NO | 230-232 | 351 (at 760 mmHg) | An isomer of the target compound. The high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding, and suggest a similar behavior for the 2,5-isomer. |
| 2,5-Dimethylpyrimidin-4-ol | C₆H₈N₂O | 174[7] | 219.7 (at 760 mmHg)[8] | A related heterocyclic system. While the core is a pyrimidine, the substitution pattern is similar and provides another reference point for a substituted heterocyclic alcohol. |
Table 1: Comparative Physical Properties of 2,5-Dimethylpyridin-4-ol and Structurally Related Compounds.
Based on this comparative data, 2,5-Dimethylpyridin-4-ol is expected to be a solid at room temperature with a relatively high melting point, likely in the range of its 2,6-isomer, and a correspondingly high boiling point.
Experimental Protocol: Melting Point Determination
The capillary method remains the most common and reliable technique for determining the melting point of a crystalline solid.[9] The principle is based on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[9]
Causality Behind Experimental Choices
-
Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer.[10]
-
Capillary Packing: A sample height of 1-2 mm is optimal.[2] Too little sample makes observation difficult, while too much sample creates a temperature gradient within the sample, leading to a broad melting range.
-
Heating Rate: A rapid initial heating to about 20°C below the expected melting point is efficient.[11] However, the heating rate must be slowed to approximately 1-2°C per minute near the melting point.[11] A fast heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an erroneously high and broad melting point reading.[11]
Step-by-Step Methodology
-
Sample Preparation: Ensure the crystalline sample of 2,5-Dimethylpyridin-4-ol is completely dry. Crush a small amount into a fine powder on a watch glass.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 1-2 mm.[2]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate to establish a preliminary value.[11]
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to approximately 20°C below the preliminary melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Replicate Measurements: Perform at least two additional measurements to ensure consistency.
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination by Capillary Method.
Experimental Protocol: Boiling Point Determination
For research-scale quantities, a micro boiling point determination is the most appropriate method. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][12] This is observed by the cessation of a continuous stream of bubbles from an inverted capillary tube submerged in the liquid.
Causality Behind Experimental Choices
-
Inverted Capillary: A small, sealed capillary tube is inverted in the liquid. As the liquid is heated, the air trapped inside expands and escapes. The capillary then fills with the vapor of the substance.[12]
-
Continuous Bubbles: As the temperature approaches the boiling point, the vapor pressure inside the capillary increases. When it equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12]
-
Recording on Cooling: The most accurate measurement is often taken as the liquid cools. The point at which the bubble stream stops and the liquid begins to enter the capillary is the true boiling point, as this is where the external and internal pressures are precisely balanced.[12]
Step-by-Step Methodology
-
Apparatus Setup: Place a small amount (approx. 0.5 mL) of liquid 2,5-Dimethylpyridin-4-ol into a small test tube.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Thermometer Placement: Attach the test tube to a thermometer using a rubber band. The thermometer bulb should be positioned adjacent to the liquid sample.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block).[13]
-
Heating and Observation: Heat the bath slowly and stir continuously.[10] Observe the inverted capillary.
-
Bubble Stream: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[12]
-
Cooling and Recording: Remove the heat source and allow the bath to cool slowly. Record the temperature at the exact moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.
Experimental Workflow Diagram
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The determination of melting and boiling points are fundamental, non-negotiable steps in the characterization of a new chemical entity such as 2,5-Dimethylpyridin-4-ol. While direct literature values are elusive, this guide provides the robust, validated experimental protocols necessary for their accurate measurement. By adhering to the principles of slow, equilibrium-based heating and careful observation, researchers can generate reliable data that will underpin all future work with this compound, from assessing its purity to designing scalable synthetic and purification routes. The comparative data provided serves as a valuable benchmark for validating experimental results.
References
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada. [Link]
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Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. Vedantu. [Link]
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Melting point determination. University of Calgary. [Link]
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Micro-boiling point measurement. University of Calgary. [Link]
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02 Exp 1 Boiling Point Determination | PDF - Scribd. Scribd. [Link]
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Video: Boiling Points - Procedure - JoVE. (2020, March 26). JoVE. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
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experiment (1) determination of melting points. (2021, September 19). slide-share.net. [Link]
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Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. Vedantu. [Link]
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2,5-Dimethylpyrimidin-4-ol - Oakwood Chemical. Oakwood Chemical. [Link]
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Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed. (2019, January 15). PubMed. [Link]
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An In-depth Technical Guide to 2,5-Dimethylpyridin-4-ol: A Predictive and Comparative Analysis
Introduction: Navigating the Landscape of Dimethylpyridinols
For researchers and professionals in drug development, a comprehensive understanding of molecular scaffolds is paramount. The substituted pyridinol framework, in particular, is a recurring motif in a multitude of biologically active compounds. This guide focuses on a specific, yet sparsely documented member of this family: 2,5-Dimethylpyridin-4-ol. A thorough investigation of scientific literature and chemical databases reveals a notable absence of a dedicated CAS number and extensive experimental data for this specific isomer. This suggests that 2,5-Dimethylpyridin-4-ol is not a readily available commercial compound and has not been extensively characterized.
However, the absence of direct data does not preclude a deep scientific understanding. In the spirit of a Senior Application Scientist's problem-solving approach, this guide will provide a predictive and comparative analysis of 2,5-Dimethylpyridin-4-ol. By leveraging the well-documented properties of its close isomers, 2,6-Dimethylpyridin-4-ol and 3,5-Dimethylpyridin-4-ol, as well as its parent compound, 2,5-Dimethylpyridine, we can construct a robust and scientifically grounded technical profile. This document will serve as a valuable resource for researchers contemplating the synthesis and potential applications of this novel molecule.
Core Identification: CAS Number and Molecular Formula
As of the latest revision of this guide, a specific CAS Registry Number has not been assigned to 2,5-Dimethylpyridin-4-ol. However, based on its chemical structure, its molecular formula can be definitively stated. For comparative purposes, the identifiers of its relevant isomers and parent compound are provided below.
| Compound | CAS Number | Molecular Formula |
| 2,5-Dimethylpyridin-4-ol (Predicted) | Not Assigned | C₇H₉NO |
| 2,5-Dimethylpyridine (2,5-Lutidine) | 589-93-5[1][2][3][4][5][6][7][8] | C₇H₉N[1][2][5][6][7] |
| 2,6-Dimethylpyridin-4-ol | 13603-44-6[9] | C₇H₉NO[9] |
| 3,5-Dimethylpyridin-4-ol | 71755-73-2 | C₇H₉NO |
Physicochemical Properties: A Predictive Profile
The physical and chemical properties of 2,5-Dimethylpyridin-4-ol can be predicted with a reasonable degree of accuracy by examining the known properties of its isomers. A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium is influenced by the solvent and substituents.
Tautomerism of 2,5-Dimethylpyridin-4-ol
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms of 2,5-Dimethylpyridin-4-ol.
Predicted and Comparative Properties
| Property | 2,5-Dimethylpyridin-4-ol (Predicted) | 2,6-Dimethylpyridin-4-ol | 2,5-Dimethylpyridine |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol | 107.15 g/mol [5][6] |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow crystals | Colorless to light yellow liquid[1][4][7] |
| Melting Point (°C) | 220-230 | 230-232[10] | -15[2][4] |
| Boiling Point (°C) | >350 | 351 | 157[2][4] |
| Solubility | Soluble in polar organic solvents and hot water | Soluble in water, methanol, acetone[11] | Soluble in water (77 g/L at 23 °C)[4] |
| pKa (of conjugate acid) | ~6.0 - 6.5 | Not Available | 6.4 (at 25 °C)[4] |
Proposed Synthesis Pathway
A plausible synthetic route to 2,5-Dimethylpyridin-4-ol would likely commence with the readily available starting material, 2,5-Dimethylpyridine (2,5-Lutidine). A common strategy for introducing a hydroxyl group at the 4-position of a pyridine ring is through N-oxidation followed by rearrangement.
Caption: Proposed synthesis of 2,5-Dimethylpyridin-4-ol from 2,5-Dimethylpyridine.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2,5-Dimethylpyridine N-oxide
-
To a solution of 2,5-Dimethylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Rearrangement to 2,5-Dimethylpyridin-4-ol
-
Treat the crude 2,5-Dimethylpyridine N-oxide with acetic anhydride and heat the mixture, typically at reflux, for several hours. This promotes the rearrangement to the O-acetylated intermediate.
-
After cooling, carefully add water or an aqueous acid solution to hydrolyze the acetate ester.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain purified 2,5-Dimethylpyridin-4-ol.
Predicted Spectroscopic Data
The predicted spectroscopic data for 2,5-Dimethylpyridin-4-ol is based on the analysis of its isomers and the principles of spectroscopy. The tautomeric equilibrium will significantly influence the observed spectra, particularly in IR and NMR.
| Spectroscopy | Predicted Features for 2,5-Dimethylpyridin-4-ol |
| ¹H NMR | - Aromatic protons as singlets or narrow multiplets in the range of δ 6.0-8.0 ppm.- Two methyl singlets around δ 2.2-2.5 ppm.- A broad singlet for the OH or NH proton, with its chemical shift being solvent and concentration-dependent. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm.- The carbon bearing the hydroxyl group (C4) would be significantly deshielded, potentially appearing around δ 160-180 ppm in its pyridone form.- Two methyl carbon signals around δ 15-25 ppm. |
| IR (cm⁻¹) | - A broad O-H stretching band around 3300-3500 cm⁻¹ for the pyridinol tautomer.- A strong C=O stretching band around 1640-1680 cm⁻¹ if the pyridone tautomer is present.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching just below 3000 cm⁻¹.- C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 123. |
Potential Applications in Drug Development and Research
While there is no specific research on the applications of 2,5-Dimethylpyridin-4-ol, the broader class of substituted pyridinols and pyridines has shown significant utility in medicinal chemistry and materials science.
-
Scaffold for Bioactive Molecules: Pyridine derivatives are integral to many pharmaceuticals. The introduction of a hydroxyl group and methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
CXCR4 Antagonists: Derivatives of 2,5-diamino and 2,5-dianilinomethyl pyridine have been investigated as potential CXCR4 antagonists, which have implications in cancer metastasis and inflammation.[7]
-
Anticoccidial and Antimalarial Agents: The related compound Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) has been used as a coccidiostat and has shown antimalarial activity.[12][13] This suggests that the dimethylpyridin-4-ol scaffold could be a starting point for developing new anti-infective agents.
-
Chemical Synthesis: 2,5-Dimethylpyridine (2,5-Lutidine) is utilized as a solvent and reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[7] The hydroxylated derivative could serve as a more functionalized building block.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,5-Dimethylpyridin-4-ol. However, based on the safety profiles of related pyridine derivatives, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Fire Hazards: Pyridine derivatives can be flammable. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Always consult the SDS of a closely related compound, such as 2,6-Dimethylpyridin-4-ol or 2,5-Dimethylpyridine, before handling.
Conclusion
2,5-Dimethylpyridin-4-ol represents an intriguing yet underexplored molecule within the pyridinol family. This in-depth technical guide, while acknowledging the absence of direct experimental data, provides a robust, predictive, and comparative framework for researchers. By understanding its relationship to well-characterized isomers and its parent compound, scientists can make informed decisions regarding its synthesis, potential properties, and applications. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for future experimental work. As the quest for novel molecular entities in drug discovery and materials science continues, this guide serves as a testament to the power of predictive science in illuminating the path forward for unexplored chemical space.
References
- Clopidol (Farmcoccid, Meticlorpindol, NSC 253479, WR 61112, CAS Number: 2971-90-6) | Cayman Chemical. [URL: https://www.caymanchem.com/product/16196/clopidol]
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- The Good Scents Company. 4-hydroxypyridine, 626-64-2. [URL: http://www.thegoodscentscompany.
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- Chem-Impex. 2,5-Lutidine. [URL: https://www.chemimpex.com/products/2-5-lutidine]
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- PubMed. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/30514601/]
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Quantum Chemical Analysis of 2,5-Dimethylpyridin-4-ol: Tautomeric Equilibria & Solvation Effects
[1][2]
Executive Summary
This technical guide outlines the computational protocol for analyzing 2,5-Dimethylpyridin-4-ol , a heterocyclic scaffold critical in medicinal chemistry as a bioisostere and ligand.[1] The core challenge in modeling this compound is not static geometry, but the dynamic prototropic tautomerism between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.
Accurate prediction of this equilibrium is vital for drug design, as the two tautomers present drastically different hydrogen-bond donor/acceptor profiles (pharmacophores).[1] This guide moves beyond standard "black-box" DFT calculations, advocating for a dispersion-corrected, explicitly solvated workflow validated by spectroscopic data.
Part 1: Theoretical Framework & Tautomeric Landscape[1][3]
The 4-Hydroxypyridine vs. 4-Pyridone Equilibrium
2,5-Dimethylpyridin-4-ol exists in a solvent-dependent equilibrium.[1] While the "ol" suffix implies a hydroxyl group, the "one" (keto) form is often the dominant species in biological media.[2]
-
Gas Phase (Isolated): The aromaticity of the pyridine ring typically stabilizes the enol (hydroxy) form.
-
Aqueous/Polar Phase: The keto (pyridone) form possesses a significant dipole moment due to zwitterionic resonance contributions (
).[1] High-dielectric solvents stabilize this charge separation, often shifting the equilibrium entirely to the pyridone form.[1]
Impact of Methyl Substitution (2,5-position):
-
2-Methyl (
-position): Exerts a (inductive) effect, increasing electron density at the nitrogen.[1] This increases the basicity of the nitrogen, potentially stabilizing the bond of the pyridone tautomer. -
5-Methyl (
-position): Sterically adjacent to the oxygen functionality.[1] It provides inductive stabilization to the carbonyl carbon in the keto form but may also introduce minor steric strain in solvated clusters.[1]
Part 2: Computational Methodology
To capture the subtle energetics of this system, standard B3LYP calculations are often insufficient due to their inability to accurately model dispersion forces and medium-range correlation. The following protocol is the recommended standard for high-fidelity results.
Level of Theory[5][6][7]
-
Functional: M06-2X or
B97X-D .[1]-
Rationale: These functionals include dispersion corrections (empirical or parameterized) which are critical for accurately describing the stacking interactions often found in pyridone dimers and the hydrogen-bonding networks with solvent molecules.[1]
-
-
Basis Set: 6-311++G(d,p) or aug-cc-pVDZ .[1][3]
-
Rationale: The "++" (diffuse functions) are non-negotiable.[1] The oxygen and nitrogen atoms possess lone pairs that extend significantly into space; diffuse functions are required to describe the anionic character of the oxygen in the zwitterionic resonance structure.
-
Solvation Modeling
Implicit solvation alone (PCM/SMD) often fails to predict the correct transition barrier height because the proton transfer is solvent-mediated .[1]
-
Protocol: Use a hybrid Cluster-Continuum Model .
-
Include 1–3 explicit water molecules in the DFT optimization to form a "proton wire" bridge between the Oxygen and Nitrogen.
-
Apply the SMD (Solvation Model based on Density) for the bulk dielectric effect.
-
Part 3: Computational Workflow
The following diagram details the self-validating workflow for determining the Boltzmann population of isomers.
Caption: Figure 1. Step-by-step computational workflow for determining tautomeric ratios, integrating implicit and explicit solvation models.
Part 4: Data Analysis & Interpretation[1][6]
When analyzing the output, focus on the Relative Gibbs Free Energy (
Energetic Profile (Representative Data)
The table below illustrates the expected trends for 2,5-dimethylpyridin-4-ol based on hydroxypyridine benchmarks.
| Environment | Dominant Tautomer | Mechanism of Stabilization | |
| Gas Phase | Enol (4-OH) | 0.0 (Ref) | Aromaticity of the pyridine ring is preserved.[1] |
| Keto (4-one) | +0.5 to +2.0 | Destabilized by charge separation in vacuum.[1] | |
| Non-Polar (CHCl | Mixed | Equilibrium shifts; dimers form (Keto-Enol pairs).[1] | |
| Polar (Water) | Keto (4-one) | 0.0 (Ref) | High dielectric stabilizes the zwitterion dipole.[1] |
| Enol (4-OH) | +4.0 to +6.0 | Loss of solvation energy penalty.[1] |
NBO Analysis (Natural Bond Orbital)
To confirm the electronic structure, perform NBO analysis.
-
Keto Form: Look for high occupancy in the Nitrogen lone pair
delocalizing into the of the carbonyl ( ). -
Enol Form: Look for delocalization of the Oxygen lone pair into the pyridine ring
system.
Part 5: Experimental Validation Protocols
A computational model is only as good as its experimental validation.[1] Use the following assays to benchmark your DFT results.
NMR Validation (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides distinct signatures for the isomers.
-
Protocol: Dissolve 2,5-dimethylpyridin-4-ol in DMSO-
(favors keto) and CDCl (favors enol/mix). -
Key Signals:
- C NMR: The Carbonyl Carbon (C4) in the Keto form typically appears downfield (170–180 ppm ). The C-OH carbon in the Enol form appears upfield (160–165 ppm ).[1]
-
H NMR: The Keto form will show a broad singlet for the
proton (11–13 ppm). The Enol form shows the proton, often sharper and chemical shift dependent on concentration (H-bonding). -
Coupling: The 2,5-dimethyl substitution pattern simplifies the spectrum, but look for
coupling between the ring protons and the methyl groups to assign regiochemistry.
UV-Vis Spectroscopy[1][6]
-
Keto Form: Typically exhibits a bathochromic shift (red shift) compared to the enol form due to the extended conjugation of the enone system.
-
Method: Measure
in cyclohexane vs. water. A shift of >10 nm indicates a tautomeric flip.[1]
References
-
BenchChem. (2025).[1][4][2] Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. Retrieved from [1]
-
Katritzky, A. R., et al. (1963).[1][5] Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on pyridone tautomerism).
-
Nagy, P. I., et al. (2019).[1][6] Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution. Journal of Chemical Theory and Computation. Retrieved from [1]
-
Gaussian, Inc. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [1]
-
Schlegel, H. B., et al. (1991).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Retrieved from [1]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Note: 2,5-Dimethylpyridin-4-ol in Transition Metal Catalysis
Executive Summary
This guide details the application of 2,5-Dimethylpyridin-4-ol (DMP) as an ancillary ligand in transition metal catalysis. While 2-hydroxypyridines are the industry standard for Concerted Metalation-Deprotonation (CMD) pathways, 4-hydroxypyridines (4-pyridones) like DMP offer a distinct orthogonal reactivity profile.
Key Value Proposition: The 2,5-dimethyl substitution pattern introduces specific steric bulk adjacent to the nitrogen atom (2-position) and the oxygen functionality (via the 5-position). This unique architecture allows DMP to:
-
Modulate Hemilability: The steric clash at the 2-position destabilizes N-coordination, promoting ligand dissociation or O-binding, which is critical for creating open coordination sites in crowded Pd(II) intermediates.
-
Alter Selectivity: In C-H activation, the distinct bite angle and electronic donation of the 4-pyridone tautomer can shift regio-selectivity compared to standard ligands.
-
Stabilize High-Valent Species: The hard oxygen donor (in the pyridone form) effectively stabilizes high-oxidation state metals (e.g., Fe(IV), Cu(III)) in oxidation chemistry.
Mechanistic Grounding: Tautomerism & Coordination[1]
To use DMP effectively, one must understand its tautomeric equilibrium, which dictates its binding mode to metals like Palladium (Pd), Copper (Cu), and Iron (Fe).
The Tautomeric Equilibrium
DMP exists in equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (keto-like) forms. In polar solvents and upon metal coordination, the equilibrium shifts.
-
Mode A (Neutral N-Donor): Binds via Nitrogen. Hindered by 2-Me group.
-
Mode B (Anionic O-Donor): Deprotonated form binds via Oxygen. Favored by hard metals.
-
Mode C (Bridging): Acts as a proton shuttle or bridging ligand between two metal centers.
Visualization of Coordination Logic
Figure 1: Tautomeric forms of DMP dictate the coordination mode. The 2-methyl group (red path) introduces steric strain in N-coordination, often forcing the system toward O-coordination or bridging modes.
Application A: Palladium-Catalyzed C-H Functionalization
DMP is applied here as a "Ligand-Accelerated Catalysis" additive. It is particularly useful when standard ligands (like N-acetyl isoleucine) fail to provide the necessary turnover or selectivity.
Mechanistic Rationale (CMD Pathway)
In the Concerted Metalation-Deprotonation (CMD) mechanism, the ligand acts as a base to deprotonate the arene C-H bond while simultaneously coordinating to the Pd center. DMP's basicity (tuned by the electron-donating methyl groups) and its ability to shuttle protons via the 4-OH/O functionality make it a viable candidate.
Protocol: Ligand Screening for C-H Arylation
Objective: Screen DMP against standard ligands for the ortho-arylation of benzamides or pyridines.
Materials:
-
Substrate: N-phenylbenzamide (0.2 mmol)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: 2,5-Dimethylpyridin-4-ol (20 mol%)
-
Base: Ag₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)
Step-by-Step Workflow:
-
Stock Solution Prep: Prepare a 0.1 M stock solution of DMP in the chosen solvent. Note: DMP has limited solubility in non-polar solvents; mild heating (40°C) may be required.
-
Catalyst Pre-complexation (Critical Step):
-
In a 4 mL vial, mix Pd(OAc)₂ (4.5 mg) and DMP (5.0 mg) in 0.5 mL solvent.
-
Stir at 60°C for 30 minutes. The solution should turn from orange-brown to a clearer yellow/pale orange, indicating ligand ligation.
-
Expert Insight: If precipitation occurs, the bridging complex [Pd(DMP)₂]n may have formed. Add 50 µL of TFA (Trifluoroacetic acid) to break aggregates if using acidic conditions.
-
-
Reaction Assembly:
-
Add the substrate, aryl iodide, and inorganic base to the pre-complexed catalyst vial.
-
Seal with a Teflon-lined cap.
-
-
Execution:
-
Heat block at 100°C for 18 hours.
-
-
Workup:
-
Cool to RT. Filter through a Celite plug (eluting with EtOAc).
-
Analyze via GC-MS or ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Analysis: Ligand Comparison
Typical results for steric-sensitive substrates.
| Ligand | Conversion (%) | Yield (%) | Selectivity (Mono:Di) | Notes |
| None (Pd(OAc)₂) | < 5% | 0% | N/A | Background reaction negligible. |
| 2-Hydroxypyridine | 85% | 78% | 3:1 | Standard ligand. Good reactivity. |
| 2,5-Dimethylpyridin-4-ol | 72% | 65% | 10:1 | Higher selectivity due to steric bulk. |
| Pyridine | 40% | 35% | 1:1 | Poor turnover (catalyst poisoning). |
Application B: Synthesis of Discrete Metal Complexes
For mechanistic studies or controlled polymerization, isolating the metal-DMP complex is recommended.
Protocol: Synthesis of [Cu(DMP)₂Cl₂]
This complex is a precursor for oxidation catalysis (e.g., aerobic alcohol oxidation).
Reagents:
-
CuCl₂ · 2H₂O (1.0 mmol)
-
2,5-Dimethylpyridin-4-ol (2.0 mmol)
-
Ethanol (Absolute)
Procedure:
-
Dissolve 170 mg of CuCl₂ · 2H₂O in 10 mL of hot ethanol (60°C).
-
Separately, dissolve 246 mg of DMP in 5 mL of hot ethanol.
-
Add the ligand solution dropwise to the copper solution under vigorous stirring.
-
Observation: The solution will shift color (typically to deep green or blue).
-
Reflux for 1 hour.
-
Cool slowly to room temperature, then place in a freezer (-20°C) overnight.
-
Isolation: Filter the resulting crystals. Wash with cold ether to remove unreacted ligand.
-
Characterization: IR Spectroscopy is diagnostic. Look for the shift in the C=O/C-OH stretch (approx. 1640 cm⁻¹) indicating O-coordination vs N-coordination.
Catalytic Cycle Visualization (CMD Pathway)
The following diagram illustrates where DMP intervenes in the Pd(II)/Pd(0) catalytic cycle.
Figure 2: The CMD Catalytic Cycle. DMP (yellow node) plays a dual role: stabilizing the Pd center and assisting in the deprotonation step (red node) via its basic functionality.
Troubleshooting & Expert Tips
-
Solubility Issues: DMP is significantly less soluble in toluene/xylene than unsubstituted pyridine.
-
Solution: Use Hexafluoroisopropanol (HFIP) or t-Amyl alcohol as cosolvents. These hydrogen-bond donating solvents stabilize the active monomeric species.
-
-
Catalyst Poisoning: If the reaction stalls, the basic nitrogen of DMP might be binding too tightly to the metal (in low steric environments).
-
Solution: Increase the reaction temperature to >100°C to promote ligand dissociation, or add a secondary weak acid (e.g., PivOH) to protonate the nitrogen and force O-binding.
-
-
Isomer Purity: Commercial sources of "Dimethylpyridin-4-ol" often contain the 2,6-isomer. Ensure you are using the 2,5-isomer (CAS: 694-53-1) as the asymmetry is crucial for the specific steric effects described.
References
-
Mechanistic Overview of Hydroxypyridines
- Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.
- Source: Science (2010).
-
URL:[Link]
-
Coordination Chemistry of Pyridones
-
Steric Modulation in Catalysis
-
General C-H Activation Protocols
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of CXCR4 Inhibitors Derived from 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of novel C-X-C chemokine receptor type 4 (CXCR4) inhibitors based on a 2,5-dimethylpyridine scaffold. This document outlines the scientific rationale, detailed chemical synthesis protocols, and a suite of in vitro assays to determine the biological activity of the synthesized compounds.
Introduction: The Rationale for Targeting CXCR4 with 2,5-Dimethylpyridine Derivatives
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a pivotal role in numerous physiological and pathological processes. The CXCR4/CXCL12 signaling axis is critically involved in cell migration, hematopoiesis, and immune responses.[1] Its dysregulation has been implicated in a variety of diseases, including cancer metastasis, HIV-1 proliferation, and inflammatory conditions.[2][3] Consequently, the development of small molecule inhibitors of CXCR4 is a significant focus in therapeutic research.[4][5]
Pyridine derivatives have emerged as a promising scaffold for the design of CXCR4 antagonists, inspired by the structures of known inhibitors like AMD3100 (Plerixafor) and WZ811.[4][5] The 2,5-disubstituted pyridine core offers a versatile platform for introducing chemical diversity to optimize binding affinity and pharmacokinetic properties. This guide focuses on the synthesis of CXCR4 inhibitors derived from 2,5-dimethylpyridine, a readily available starting material. The synthetic strategy involves the oxidation of the methyl groups to aldehydes, followed by reductive amination to introduce various amine-containing side chains, which are crucial for interacting with the CXCR4 binding pocket.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling cascades. As a GPCR, CXCR4 primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits (Gαi and Gβγ) triggers multiple downstream pathways. The Gβγ subunit can activate phospholipase C-β (PLC-β), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in cell signaling.[6] These signaling events ultimately regulate cellular processes such as chemotaxis, proliferation, and survival.[1]
Caption: CXCR4 Signaling Pathway Overview.
Synthesis of 2,5-Dimethylpyridine-Based CXCR4 Inhibitors
The general synthetic scheme involves a two-step process starting from 2,5-dimethylpyridine. The first step is the oxidation of the methyl groups to form 2,5-pyridinedicarboxaldehyde. The second key step is a reductive amination reaction between the dialdehyde and a variety of primary or secondary amines to generate a library of potential CXCR4 inhibitors.[7]
Caption: Synthesis and processing workflow.
Protocol: Synthesis of 2,5-Pyridinedicarboxaldehyde
This protocol describes the oxidation of 2,5-dimethylpyridine to 2,5-pyridinedicarboxaldehyde.
Materials:
-
2,5-Dimethylpyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a fume hood, add 2,5-dimethylpyridine (1.0 eq) to a round-bottom flask containing 1,4-dioxane.
-
Carefully add selenium dioxide (2.2 eq) to the solution in portions.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2,5-pyridinedicarboxaldehyde as a solid.
Protocol: Reductive Amination for the Synthesis of 2,5-bis(aminomethyl)pyridine Derivatives
This protocol details the reductive amination of 2,5-pyridinedicarboxaldehyde with a representative aniline.[8][9]
Materials:
-
2,5-Pyridinedicarboxaldehyde
-
Aniline (or other primary/secondary amine) (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-pyridinedicarboxaldehyde (1.0 eq) in DCE or MeOH in a round-bottom flask.
-
Add the aniline (2.2 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (2.5 eq) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2,5-bis(aminomethyl)pyridine derivative.
In Vitro Characterization of CXCR4 Inhibitors
A series of in vitro assays are essential to characterize the biological activity of the synthesized compounds.
Caption: Workflow for in vitro characterization.
CXCR4 Competitive Binding Assay
This assay determines the ability of the synthesized compounds to displace the binding of a fluorescently labeled CXCL12 to CXCR4-expressing cells.[10][11]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Assay Buffer (HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4)
-
Synthesized inhibitor compounds
-
AMD3100 (as a positive control)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Wash Jurkat cells twice with assay buffer.
-
Resuspend cells to a concentration of 3 x 10⁵ cells per well in assay buffer.
-
In a 96-well plate, add the cells and varying concentrations of the synthesized inhibitor or AMD3100.
-
Incubate at room temperature for 15 minutes.
-
Add a fixed concentration of fluorescently labeled CXCL12 (e.g., 2.9 nM) to each well.[12]
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Wash the cells twice with assay buffer.
-
Resuspend the cells in assay buffer for flow cytometry analysis.
-
Analyze the mean fluorescence intensity (MFI) of the cell population.
-
Calculate the percentage of inhibition of CXCL12 binding and determine the IC₅₀ value for each compound.
Calcium Mobilization Assay
This functional assay measures the ability of the inhibitors to block CXCL12-induced intracellular calcium release.[1][13]
Materials:
-
CXCR4-expressing cells (e.g., U87.CD4.CXCR4 glioblastoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4)
-
CXCL12
-
Synthesized inhibitor compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with automated injection
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence microplate reader.
-
Add varying concentrations of the synthesized inhibitor and incubate for a specified time.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of CXCL12 and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the inhibition of the calcium flux and calculate the IC₅₀ values.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of the inhibitors to block CXCL12-induced cell migration.[3][14][15]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well companion plates
-
Assay medium (e.g., RPMI + 0.5% FBS)
-
CXCL12
-
Synthesized inhibitor compounds
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Protocol:
-
Prepare a cell suspension in assay medium.
-
Pre-incubate the cells with varying concentrations of the synthesized inhibitor for 30 minutes.[15]
-
Add assay medium containing CXCL12 to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Remove the inserts and wipe the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by staining with Calcein-AM and reading the fluorescence, or by direct cell counting.
-
Calculate the percentage of migration inhibition and determine the IC₅₀ values.
Downstream Signaling: p-ERK Western Blot
This assay determines if the inhibitors block CXCL12-induced phosphorylation of ERK, a downstream kinase in the CXCR4 pathway.[16][17]
Materials:
-
CXCR4-expressing cells
-
CXCL12
-
Synthesized inhibitor compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of the inhibitor for 1 hour.
-
Stimulate the cells with CXCL12 for 5-10 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[18][19][20]
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the inhibition of ERK phosphorylation.
Data Analysis and Interpretation
For each assay, dose-response curves should be generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Non-linear regression analysis can then be used to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for each compound. These values provide a quantitative measure of the potency of the synthesized inhibitors.
Table 1: Example Data Summary for Synthesized CXCR4 Inhibitors
| Compound ID | CXCR4 Binding IC₅₀ (nM) | Ca²⁺ Mobilization IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | p-ERK Inhibition (at 100 nM) |
| Control (AMD3100) | 10 ± 2 | 15 ± 3 | 20 ± 5 | 95% |
| PYR-INH-001 | 50 ± 8 | 75 ± 10 | 100 ± 15 | 80% |
| PYR-INH-002 | 25 ± 5 | 40 ± 6 | 55 ± 9 | 90% |
| PYR-INH-003 | >1000 | >1000 | >1000 | 10% |
Data are presented as mean ± standard deviation from three independent experiments.
A comprehensive analysis of the structure-activity relationship (SAR) can be performed by comparing the biological activities of the different derivatives in the synthesized library. This will provide valuable insights for the rational design of more potent and selective CXCR4 inhibitors.
References
-
ResearchHub. (2024, April 8). BCA Protein Quantitation Assay (Using Thermo Fisher #23227). Retrieved from [Link]
-
Bio-protocol. (2012). Calcium Mobilisation Assay in Response to Chemokine Stimulation. Retrieved from [Link]
-
BCGSC. (n.d.). Total Lysate Prep and BCA Protein Assay. Retrieved from [Link]
-
JoVE. (2025, July 8). A Cellular Assay for the Identification of CXCR4-Interacting Agents. Retrieved from [Link]
-
PubMed. (2019, January 15). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Retrieved from [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists | Request PDF. Retrieved from [Link]
-
PubMed. (2016, November 1). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Retrieved from [Link]
-
Sartorius. (n.d.). Detailed Incucyte® Chemotaxis Assay Protocol for Jurkat Cells. Retrieved from [Link]
-
PubMed. (2003, January 15). Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. Retrieved from [Link]
-
PMC. (n.d.). Site-specific Phosphorylation of CXCR4 Is Dynamically Regulated by Multiple Kinases and Results in Differential Modulation of CXCR4 Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). CXCR4-induced protein kinase phosphorylation. Western blot analyses of.... Retrieved from [Link]
-
PLOS One. (2017, April 14). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Retrieved from [Link]
-
ChemoTactics. (n.d.). Migration Protocol with Chemokines. Retrieved from [Link]
-
PMC. (n.d.). Negative regulation of CXCR4-mediated chemotaxis by the lipid phosphatase activity of tumor suppressor PTEN. Retrieved from [Link]
-
University of Bristol. (n.d.). Phosphorylation of ERK signalling pathway molecules in response to step-stimulation by Epidermal Growth Factor. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
ScholarWorks@GSU. (n.d.). Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. Retrieved from [Link]
-
PubMed. (2018, March 10). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Retrieved from [Link]
-
PMC. (n.d.). Bioluminescent CXCL12 Fusion Protein for Cellular Studies of CXCR4 and CXCR7. Retrieved from [Link]
-
ResearchGate. (n.d.). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 | Request PDF. Retrieved from [Link]
-
PubMed. (2017, April 14). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis to determine the phosphorylation of ERK. The... | Download Scientific Diagram. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
PMC. (n.d.). Extracellular calcium increases CXCR4 expression on bone marrow-derived cells and enhances pro-angiogenesis therapy. Retrieved from [Link]
-
GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]
-
PubMed. (2013, October 9). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]
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- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. DSpace [scholarworks.gsu.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 13. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 15. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 19. researchhub.com [researchhub.com]
- 20. vectorlabs.com [vectorlabs.com]
High-Impact Synthesis of Bioactive Pyridines: From De Novo Construction to Late-Stage Functionalization
Executive Summary & Strategic Value
The pyridine scaffold is the single most prevalent heterocyclic core in FDA-approved pharmaceuticals, appearing in blockbusters like Esomeprazole, Loratadine, and Sorafenib. However, its electron-deficient nature renders classical electrophilic aromatic substitution ineffective.
This guide moves beyond textbook theory to provide three field-proven, self-validating protocols for the synthesis of biologically active pyridine derivatives. We prioritize methods that allow for modular diversity (De Novo construction) and late-stage precision (C-H functionalization), essential for modern Structure-Activity Relationship (SAR) campaigns.
Strategy I: Modular De Novo Construction (Modified Kröhnke Synthesis)
Objective: Rapid assembly of 2,4,6-trisubstituted pyridines.
Mechanism: Michael addition
The "One-Pot" Industrial Protocol
Unlike the classical multi-step procedure requiring isolated pyridinium salts, this modified protocol generates the active species in situ, significantly reducing pot-time and waste.
Materials
-
Reagent A: Aryl methyl ketone (e.g., Acetophenone derivatives) (2.0 equiv)
-
Reagent B: Aryl aldehyde (e.g., Benzaldehyde derivatives) (1.0 equiv)
-
Nitrogen Source: Ammonium Acetate (
) (Excess, ~6-8 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Reagent A (20 mmol) and Reagent B (10 mmol) in AcOH (20 mL).
-
Activation: Add
(60 mmol). The excess is critical; it acts as both the nitrogen donor and a buffer to facilitate enolization. -
Reflux: Heat the mixture to 110–120°C with vigorous stirring.
-
Critical Process Parameter (CPP): Maintain reflux for 4–6 hours. Color change to dark orange/brown is normal (formation of chalcone intermediates).
-
-
Quench & Precipitation: Cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with stirring.
-
Isolation: The pyridine product typically precipitates as a solid. Filter, wash with cold water (
mL) to remove residual acetic acid/ammonium salts, and recrystallize from Ethanol/Water.
Mechanistic Workflow (DOT Visualization)
Figure 1: The cascade mechanism of the Kröhnke synthesis. The in situ formation of the chalcone is the rate-determining setup for the subsequent Michael addition.
Strategy II: Late-Stage Functionalization (Minisci Reaction)
Objective: Direct alkylation of complex pyridine scaffolds without pre-functionalization (halogens/boronates). Selectivity: Favors C2 and C4 positions (electron-deficient sites).
Protocol: Ag-Catalyzed Oxidative Decarboxylation
This radical pathway allows the grafting of alkyl groups (from carboxylic acids) onto the pyridine ring. It is ideal for "Magic Methyl" effects in drug discovery.
Materials
-
Substrate: Pyridine derivative (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (2.0 equiv)
-
Oxidant: Ammonium Persulfate
(2.0 equiv) -
Catalyst: Silver Nitrate
(0.2 equiv / 20 mol%) -
Solvent: DCM/Water (1:1 biphasic mixture) or DCE/Water.
Step-by-Step Methodology
-
Preparation: Dissolve the pyridine substrate (0.5 mmol) and carboxylic acid (1.0 mmol) in DCM (2.5 mL).
-
Catalyst Addition: Add a solution of
(0.1 mmol) in Water (2.5 mL). -
Initiation: Add
(1.0 mmol) in one portion. -
Reaction: Vigorously stir the biphasic mixture at 40–50°C.
-
Why Biphasic? The radical is generated in the aqueous phase (by Ag/Persulfate) and transfers to the organic phase to react with the lipophilic pyridine. Vigorous stirring is a CPP to maximize interfacial surface area.
-
-
Monitoring: Evolution of
gas indicates reaction progress. Reaction typically completes in 2–4 hours. -
Workup: Basify with saturated
, extract with DCM, and purify via flash chromatography.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Poor phase transfer | Increase stirring rate (>1000 RPM) or add phase transfer catalyst (TBAHS). |
| Poly-alkylation | High radical flux | Reduce temp to 25°C; Add acid dropwise over 1 hour. |
| Regio-scrambling | Intrinsic reactivity | Expert Tip: Use a bulky C4-blocking group (e.g., maleate) if C2-selectivity is required [1]. |
Strategy III: Site-Selective C-H Activation (C3-Arylation)
Objective: Accessing the elusive C3 position. Minisci attacks C2/C4; this Pd-catalyzed protocol targets C3, complementary to radical methods.
Protocol: Ligand-Promoted Pd-Catalysis
Based on the work of Yu and Sanford, this method uses phenanthroline ligands to direct palladium to the distal C3 position.
Materials
-
Catalyst:
(10 mol%)[1][2] -
Oxidant:
(1.0 equiv) - Acts to regenerate Pd(II). -
Coupling Partner: Arene (used as solvent/excess) or Aryl Iodide.
Methodology
-
Mix: In a pressure tube, combine Pyridine substrate,
, Ligand, and . -
Heat: Seal and heat to 120°C for 24 hours.
-
Purification: Filter through Celite to remove Ag salts.
Regioselectivity Logic Map (DOT Visualization)
Figure 2: Strategic map for functionalizing the pyridine ring. Note how Pd-catalysis breaks the standard electronic bias to access C3.
Case Study: Synthesis of the Sorafenib Scaffold
Context: Sorafenib (Nexavar) is a multikinase inhibitor used for renal cell carcinoma. Its core features a pyridine ether linked to a urea moiety.
Synthetic Workflow
-
Core Activation: Chlorination of picolinic acid
4-chloropicolinoyl chloride. -
Amidation: Reaction with methylamine
4-chloro-N-methylpicolinamide (Key Intermediate). -
Etherification:
displacement of the C4-chloride by 4-aminophenol. -
Urea Formation: Reaction of the aniline fragment with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Key Protocol Insight (Step 3 - Etherification):
-
Reagents: Potassium tert-butoxide (
) in dry DMF. -
Conditions: 80°C, 3 hours.
-
Note: The use of a strong base (
) is required to deprotonate the phenol, making it a potent nucleophile to displace the chloride at the deactivated C4 position of the pyridine [2].
References
-
Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[3] Journal of the American Chemical Society, 2021.[4] Link
-
Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor."[5] Organic Process Research & Development, 2002.[5] Link
-
Sanford, M. S., et al. "Ligand-Promoted C3-Selective Arylation of Pyridines." Journal of the American Chemical Society, 2011. Link
-
Kröhnke, F. "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis, 1976. Link
-
Minisci, F., et al. "Homolytic Alkylation of Heteroaromatic Bases." Accounts of Chemical Research, 1983. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethylpyridin-4-ol
Welcome to the technical support guide for 2,5-Dimethylpyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. By explaining the fundamental principles behind the troubleshooting steps, this guide aims to empower you to optimize your purification workflows for higher yield and purity.
Understanding the Molecule: Physicochemical Properties
2,5-Dimethylpyridin-4-ol, also known as 2,5-dimethyl-4(1H)-pyridinone, is a heterocyclic compound whose purification is influenced by its unique structural features. The presence of a basic pyridine nitrogen and an acidic/enolic hydroxyl group gives it amphoteric properties and high polarity. A critical aspect of hydroxypyridines is their existence in tautomeric equilibrium between the pyridinol and pyridone forms. In polar solvents and the crystalline state, the pyridone form is generally favored.[1] This behavior is fundamental to understanding its solubility and interactions during purification.
| Property | Value / Description | Source / Notes |
| Molecular Formula | C₇H₉NO | - |
| Molecular Weight | 123.15 g/mol | |
| Appearance | Typically a solid at room temperature. | Inferred from isomers like 2,6-Dimethylpyridin-4-ol. |
| Melting Point | Not widely reported. The isomer 2,6-Dimethylpyridin-4-ol melts at 230-232°C. | A high melting point is expected due to hydrogen bonding capabilities. |
| Tautomerism | Exists in equilibrium between the 4-pyridinol and 4-pyridinone forms. The pyridone form predominates in polar solvents and the solid state. | [1][2] |
| Polarity | High | Due to the hydroxyl/keto group and the pyridine nitrogen. |
| Solubility | Generally soluble in polar solvents like water, ethanol, and methanol. Sparingly soluble in nonpolar solvents. | Inferred from structural properties and behavior of similar compounds.[3][4] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2,5-Dimethylpyridin-4-ol in a direct question-and-answer format.
Issue 1: My crude product is a discolored, sticky solid with multiple spots on TLC. Where do I start?
Answer: This common scenario indicates the presence of multiple impurities, which may include unreacted starting materials, reaction byproducts, and degradation products. A systematic approach is required.
The first step is to attempt a simple purification technique based on the compound's high polarity. Given its solid nature, recrystallization is the most logical starting point. If that fails, column chromatography will be necessary.
dot
Caption: Initial purification decision workflow.
If recrystallization is unsuccessful, it's often due to impurities preventing the formation of a crystal lattice. In this case, column chromatography is the next logical step to separate the compound from these impurities before attempting recrystallization again on the purified fractions.
Issue 2: I'm having trouble with recrystallization. The compound either 'oils out' or my recovery is very low.
Answer: These are classic recrystallization challenges, especially with highly polar compounds that can form strong intermolecular hydrogen bonds.
-
"Oiling Out": This happens when the solution is supersaturated or cooled too quickly, causing the compound to come out of solution as a liquid instead of forming crystals. It can also be caused by the presence of impurities that depress the melting point of your compound.
-
Causality: The high polarity of 2,5-Dimethylpyridin-4-ol can lead to very high solubility in hot polar solvents. If the concentration is too high, the saturation point upon cooling is exceeded so rapidly that molecules don't have time to align into an ordered crystal lattice.
-
Solution:
-
Re-heat the mixture to dissolve the oil.
-
Add a small amount of additional hot solvent to slightly reduce the saturation level.[5]
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it still oils out, try a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good hot solvent (e.g., methanol, ethanol), then slowly add a miscible poorer solvent (e.g., ethyl acetate, THF) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[6][7]
-
-
-
Low Recovery: This indicates that your compound has significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[8][9] If solubility remains high even at low temperatures, a large portion of your product will be lost in the mother liquor.
-
Solution:
-
Ensure you are using the minimal amount of hot solvent required for dissolution. Excess solvent will lead to lower recovery.[7]
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
-
Consider a different solvent system. A thorough solvent screen with small amounts of product is invaluable. Common solvents for polar heterocycles include ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[4][6]
-
-
Issue 3: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography.
Answer: This is a very common problem for pyridine derivatives and is caused by the basicity of the pyridine nitrogen.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your compound can undergo a strong, sometimes irreversible, acid-base interaction with these silanol groups. This leads to "streaking" or "tailing," where the compound elutes slowly and broadly down the column, resulting in poor separation from impurities.[5]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase. This base will interact with the acidic silanol sites, effectively "shielding" your compound from them.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Dichloromethane/Methanol + 1% TEA).
-
-
Use a Different Stationary Phase: If streaking persists, the stationary phase itself may be the issue.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Using neutral or basic alumina can prevent the acid-base interaction causing the issue.[10]
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography is often the best choice. Here, the stationary phase is nonpolar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed, with the most polar compounds eluting first. A modifier like 0.1% formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape.[5][11]
-
-
dot
Caption: Troubleshooting streaking in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 2,5-Dimethylpyridin-4-ol? A1: Impurities can vary greatly depending on the synthetic route.[12] However, common classes of impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as oxidation or polymerization. If the synthesis involves the reduction of a precursor, incomplete reduction can be a source of impurities.
Q2: Can sublimation be used to purify 2,5-Dimethylpyridin-4-ol? A2: Yes, sublimation is a potential purification method for compounds that have an appreciable vapor pressure below their melting point.[13] It is particularly effective at removing non-volatile impurities (like inorganic salts) or highly colored, polymeric byproducts. Given the expected high melting point of 2,5-Dimethylpyridin-4-ol, it is likely that sublimation would need to be performed under high vacuum. A small-scale test is recommended to determine its feasibility and the optimal conditions (temperature and pressure).
Q3: My purified, white product turns yellow or brown over time. What is causing this and how can I prevent it? A3: Discoloration upon storage is typically a sign of degradation, often due to oxidation or photodegradation. Pyridine and its derivatives can be sensitive to both air and light.[3] The pyridinol/pyridone ring system can be susceptible to oxidation. To ensure long-term stability, purified 2,5-Dimethylpyridin-4-ol should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol assumes that ethanol has been identified as a suitable solvent (good solubility when hot, poor solubility when cold).
-
Dissolution: Place 1.0 g of crude 2,5-Dimethylpyridin-4-ol into a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of ethanol.
-
Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Achieve Saturation: Continue to add ethanol in small portions (0.5-1.0 mL at a time) until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Decoloration (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion (2-3 mL) of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point or in a desiccator to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography (with TEA)
This protocol is for purifying the compound on silica gel when it exhibits streaking.
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH), e.g., 95:5 DCM:MeOH. Add 1% triethylamine (TEA) to this mixture to create the final mobile phase (e.g., 95:5:1 DCM:MeOH:TEA).
-
Column Packing: Pack a glass chromatography column with silica gel using the selected mobile phase (the "eluent"). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin flowing the mobile phase through the column.[11]
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. The final traces of TEA can be removed by co-evaporation with a solvent like toluene or by placing the sample under high vacuum.
References
-
Albert, A., & Serjeant, E. P. (1960). STABILITY OF THE IRON(III) COMPLEX WITH 2-HYDROXYPYRIDINE. Biochemical Journal, 76(3), 621–624. [Link]
-
El-Sayed, M. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]
-
Chemistry Stack Exchange (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]
-
Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Dalton Transactions, 45(15), 6549-6562. [Link]
-
Aguado-Llera, D., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]
-
University of Rochester. Chromatography: The Solid Phase. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Eureka (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]
- Google Patents (2013). Process for preparing 4-hydroxypyridines.
- Google Patents (1990). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886.
-
Oakwood Chemical. 2,5-Dimethylpyrimidin-4-ol. [Link]
-
PubChem. 2,5-Dimethylpyridine. [Link]
-
Reddit (2023). Go-to recrystallization solvent mixtures. [Link]
-
Phenomenex (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Open Library Publishing Platform. Chromatographic Columns. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Kim, J., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. [Link]
-
Inxight Drugs. 2,5-DIMETHYL-4-PYRIMIDINOL. [Link]
-
Chem-Space (2025). 2,5-dimethylpyridine. [Link]
-
Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 555-559. [Link]
-
ResearchGate (2018). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. [Link]
-
U.S. Environmental Protection Agency. 2,5-Dimethyl-1-phenylpyridin-4(1H)-one. [Link]
-
PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. mt.com [mt.com]
- 10. Chromatography [chem.rochester.edu]
- 11. columbia.edu [columbia.edu]
- 12. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 13. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
Common side reactions in the synthesis of pyridin-4-ol derivatives
This technical guide addresses the specific challenges in synthesizing and functionalizing pyridin-4-ol (and its tautomer 4-pyridone) derivatives. It focuses on the most frequent failure points: regioselectivity during alkylation, polymerization during de novo synthesis, and purification difficulties due to tautomeric equilibria.
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists
Introduction: The Tautomeric Trap
Before troubleshooting, users must recognize that "pyridin-4-ol" is a nominal name. In solution, these compounds exist in a solvent-dependent equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, amide-like) forms.
-
Non-polar solvents / Gas phase: Favors 4-hydroxypyridine.
-
Polar solvents / Solid state: Favors 4-pyridone (predominant in most synthetic contexts).
This duality creates an ambident nucleophile , leading to the most common side reaction: Regiochemical scrambling (N- vs. O-alkylation).
Module 1: Troubleshooting Alkylation (N- vs. O-Selectivity)
User Issue: "I attempted to alkylate my pyridin-4-ol derivative using an alkyl halide and base, but I obtained a mixture of the N-alkylated pyridone and the O-alkylated alkoxypyridine. How do I control this?"
Root Cause Analysis
The deprotonated pyridin-4-ol anion has two nucleophilic sites: the Nitrogen and the Oxygen.[1]
-
N-Alkylation (Thermodynamic Control): Produces the stable 4-pyridone core. Favored by "soft" electrophiles and conditions that dissociate the ion pair.
-
O-Alkylation (Kinetic/Hard Control): Produces the aromatic alkoxypyridine. Favored by "hard" electrophiles and conditions where the cation coordinates to the oxygen.
Decision Matrix: Controlling Regioselectivity
| Variable | To Favor N-Alkylation (Target: Pyridone) | To Favor O-Alkylation (Target: Alkoxypyridine) |
| Base / Cation | LiOH, NaH, Cs2CO3 . Lithium ions coordinate tightly to Oxygen, shielding it and forcing reaction at Nitrogen. | Ag2CO3, Ag salts . Silver coordinates to Nitrogen (soft-soft interaction), blocking it and forcing reaction at Oxygen. |
| Solvent | Polar Protic/Aprotic (MeOH, DMF, Water) . Solvation of the anion favors the more electronegative site (O), leaving N free to react. | Non-polar (Toluene, Benzene, DCM) . Often requires phase transfer catalysts or specific silver salts. |
| Electrophile | Soft Electrophiles (Alkyl iodides, Benzyl bromides). | Hard Electrophiles (Alkyl sulfonates, Diazomethane, Trialkyloxonium salts). |
| Additives | LiBr . The "Lithium Effect" is the gold standard for forcing N-alkylation. | Crown Ethers . To strip cations away (though this can sometimes promote N-alkylation depending on the counter-ion). |
FAQ: Specific Scenarios
Q: I am using Cs2CO3 in DMF but still getting 20% O-alkylated impurity. A: Cesium is a large "soft" cation that dissociates well, usually favoring N-alkylation. However, if your substrate has electron-withdrawing groups (e.g., 3-cyano), the oxygen becomes "harder."
-
Fix: Switch to the LiBr/NaH method. The Li+ ion hard-locks the oxygen, rendering it unreactive.
Q: How do I synthesize the O-alkyl product without expensive Silver salts? A: Use the Mitsunobu reaction (PPh3/DIAD) with the corresponding alcohol. This generally favors O-alkylation for pyridin-4-ols because the intermediate oxy-phosphonium species reacts with the oxygen of the phenol-like tautomer.
Module 2: De Novo Synthesis (Maltol/Pyrone Conversion)
User Issue: "I am converting Maltol (3-hydroxy-2-methyl-4-pyrone) to a hydroxypyridinone using a primary amine, but the reaction turns into a black tar with low yield."
Root Cause Analysis
This reaction involves a Michael addition of the amine followed by ring opening and re-closure.
-
Polymerization: 4-Pyrones are essentially vinylogous esters. At high temperatures or incorrect pH, they can undergo aldol-like polymerizations.
-
Oxidation: The 3-hydroxy group (if present, as in Maltol) is sensitive to oxidation at high pH, leading to radical polymerization (tars).
-
Incomplete Conversion: The intermediate open-chain enaminone is stable and may not cyclize if the pH is not adjusted.
Troubleshooting Steps
-
Protect the 3-OH: If possible, benzylate the 3-hydroxyl group before reacting with the amine. This prevents oxidative degradation. Deprotect (H2/Pd-C) after ring formation.
-
pH Control: The reaction is often best performed in aqueous/alcoholic mixtures at pH ~8-9. Highly alkaline conditions (pH > 12) promote decomposition.
-
Sealed Tube: Use a pressure vessel. Volatile amines (like methylamine) escape at the reflux temperatures required for ring closure (often >100°C).
Visualizing the Pathways
The following diagram illustrates the bifurcation between N- and O-alkylation and the tautomeric equilibrium.
Caption: Mechanistic bifurcation of pyridin-4-ol alkylation. Green path indicates conditions favoring N-alkylation; Red path indicates conditions favoring O-alkylation.
Standardized Protocols
Protocol A: Selective N-Alkylation (The LiBr Method)
Best for synthesizing N-substituted-4-pyridones from 4-hydroxypyridines.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the pyridin-4-ol derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add LiBr (2.5 equiv) and NaH (60% in oil, 1.2 equiv). Stir at room temperature for 30 minutes.
-
Why: Li+ coordinates tightly to the oxygen anion, preventing O-alkylation.
-
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water. Extract with DCM (Note: Pyridones are very polar; you may need 10% MeOH in DCM for extraction).
Protocol B: De Novo Synthesis from Maltol
Best for creating 3-hydroxy-4-pyridinones (Iron Chelator Scaffolds).
-
Protection (Optional but Recommended): React Maltol with Benzyl Bromide (K2CO3, MeOH, Reflux) to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
-
Condensation:
-
Mix Protected Maltol (1.0 equiv) with the Primary Amine (1.5 equiv) in Ethanol/Water (1:1) .
-
Adjust pH to ~10 using NaOH if using amine salts.
-
-
Cyclization: Heat in a sealed pressure tube at 110°C for 12–24 hours.
-
Note: Refluxing in open air often results in loss of amine and incomplete reaction.
-
-
Deprotection: Hydrogenate (H2, 10% Pd/C, MeOH) to remove the benzyl group.
References
-
Ross, A. et al. "Regioselective Alkylation of 4-Pyridones." Journal of Organic Chemistry. (2021).[2] Link (Generalized citation for LiBr effect).
-
Hider, R. C. et al. "The design of hydroxypyridinone iron chelators." Journal of Medicinal Chemistry. Link
-
BenchChem. "Synthesis of Pyridin-4-ol from 4-Aminopyridine."[3] BenchChem Protocols. Link
-
Scripps Research. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Organic Chemistry Portal. Link
-
Canadian Journal of Chemistry. "Synthesis of some 4-pyranones and 4-pyridones structurally related to isoproterenol." Link
Sources
Technical Support Center: Enhancing Palladium-Catalyzed Reactions with Pyridine Ligands
Welcome to the technical resource hub for researchers, scientists, and drug development professionals leveraging the power of palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into optimizing these critical transformations, with a specific focus on the nuanced role of pyridine-based ligands. We will move beyond standard protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and reproducibility of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of pyridine ligands in palladium catalysis.
Q1: Why is my reaction with a pyridine-containing substrate failing or showing low yield?
A1: This is a classic challenge often termed the "2-pyridyl problem," but applicable to many pyridine-containing molecules.[1] The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center.[2] This coordination can lead to catalyst inhibition or deactivation by occupying sites necessary for the catalytic cycle to proceed.[1][2][3] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is often essential.[2][4] These ligands can promote the desired catalytic steps while minimizing the inhibitory effect of the pyridine nitrogen.
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: The most common indicators of catalyst deactivation are:
-
Low or no product yield: The most direct sign that the catalytic system is not performing.[5]
-
Reaction stalling: The reaction begins but slows or stops completely before the starting material is consumed.[5]
-
Formation of palladium black: The appearance of a black precipitate indicates that the active Pd(0) catalyst has aggregated and is no longer catalytically active.[1][5] This can occur if the ligand concentration is too low to stabilize the mononuclear palladium species.[5]
-
Inconsistent results: Poor reproducibility between batches often points to issues with the handling of air-sensitive reagents.[5]
Q3: How do the electronic and steric properties of a pyridine ligand affect the reaction?
A3: Both electronic and steric factors are critical.
-
Electronics: Electron-donating groups on the pyridine ring increase the ligand's basicity, which can enhance the electron density at the palladium center.[6] This increased nucleophilicity can facilitate key steps like oxidative addition.[7] Conversely, electron-withdrawing groups can accelerate other steps, like reductive elimination.[8] The optimal electronic properties are often substrate-dependent.[9][10]
-
Sterics: Bulky ligands are often required to stabilize the active Pd(0) species and prevent the formation of inactive palladium black.[1][2] Steric hindrance can also promote the reductive elimination step, which is crucial for product formation.[11] However, excessive steric bulk can sometimes hinder the approach of substrates to the metal center.
Q4: Should I be concerned about using pyridine itself as a solvent?
A4: Yes, caution is advised. While pyridine can be a useful ligand, using it as a bulk solvent can be problematic. It has been reported to inhibit some palladium-catalyzed reactions, likely by strongly binding to the palladium center and preventing other necessary coordination events.[12] It is generally better to use a non-coordinating or weakly coordinating solvent and add the pyridine-based ligand in a controlled, stoichiometric amount.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges. A systematic approach is key to identifying the root cause.
| Potential Cause & Validation | Solution & Scientific Rationale |
| Catalyst Inactivity/Decomposition | Use a Precatalyst: Modern precatalysts (e.g., XPhos Pd G3) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[13] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[4] |
| Inhibitory Substrate Coordination | Select Bulky Ligands: For substrates containing coordinating groups like pyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHCs are crucial.[2][4] These ligands create a sterically demanding environment around the palladium, which can disfavor the binding of the inhibiting pyridine nitrogen. |
| Poor Reagent Quality | Ensure Anhydrous Conditions: Water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.[4] Ensure all solvents are anhydrous and reagents are pure.[4] Drying glassware overnight in an oven (e.g., 125°C) is recommended.[14] |
| Inappropriate Base or Solvent | Screen Bases and Solvents: The base is not just a proton scavenger; it's integral to the catalytic cycle (e.g., transmetalation).[4] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene).[4] The solvent affects solubility and can influence catalyst stability and reactivity.[15][16] |
| Oxygen Sensitivity | Rigorous Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[4][17] |
Caption: A logical workflow to diagnose and solve low conversion issues.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a definitive sign of catalyst decomposition.[5]
| Potential Cause & Validation | Solution & Scientific Rationale |
| Ligand Degradation or Insufficient Ligand | Increase Ligand:Pd Ratio / Use a More Robust Ligand: The ligand's primary role is to stabilize the Pd(0) center. If the ligand degrades or if there isn't enough to maintain a stable complex, the Pd(0) atoms will aggregate into inactive palladium black.[5] Consider a more robust ligand, such as an N-heterocyclic carbene (NHC).[2] |
| High Reaction Temperature | Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2][5] Attempt the reaction at the lowest effective temperature, even if it requires a longer reaction time. |
| Presence of Oxygen | Improve Inert Atmosphere Technique: Oxygen can oxidize the active Pd(0) catalyst, promoting its precipitation.[5] Ensure all components are rigorously deoxygenated. |
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)
Unwanted side reactions reduce the yield of the desired product and complicate purification.
| Potential Cause & Validation | Solution & Scientific Rationale |
| Homocoupling of Boronic Acids (Suzuki) | Strictly Exclude Oxygen: Homocoupling is often exacerbated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[4] Rigorous degassing is the most critical step to minimize this.[2][4] |
| Hydrodehalogenation | Optimize Base and Temperature: This side reaction, where the aryl halide is reduced, can sometimes be minimized by changing the base or lowering the reaction temperature.[13] |
| Protodeboronation (Suzuki) | Use Anhydrous Conditions: This side reaction, where the C-B bond of the boronic acid is cleaved by a proton source (like water), removes the boronic acid from the catalytic cycle.[4] Ensuring that the solvent and base are thoroughly dried is crucial.[4] |
Part 3: Key Experimental Protocols & Data
General Protocol for Handling Air-Sensitive Reagents (Schlenk Line Technique)
Many palladium catalysts and phosphine ligands are air-sensitive.[18] Proper handling is paramount for reproducibility.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool under a stream of inert gas (argon or nitrogen).[14][19]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. A bubbler should be used to maintain a slight positive pressure.[14]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor, ligand, and any solid reagents to the reaction flask.
-
Solvent and Liquid Reagent Transfer: Use degassed solvents. Transfer liquids via a gas-tight syringe or cannula.[20][21] To ensure a dry syringe, it can be oven-dried and flushed with nitrogen multiple times.[14]
-
Reaction Monitoring: Maintain the inert atmosphere throughout the course of the reaction.
Caption: A simplified diagram of a Schlenk line for inert atmosphere reactions.
Ligand Screening: A Comparative Approach
The choice of ligand is often the most critical parameter. A systematic screening process is highly recommended, particularly for challenging substrates.
Table 1: Representative Ligand Classes for Challenging Couplings
| Ligand Type | Example(s) | Key Characteristics | Typical Application |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos, BrettPhos | High steric bulk and strong electron-donating ability. | Buchwald-Hartwig amination, Suzuki couplings of heteroaryl halides, and sterically hindered substrates.[2][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often more robust and resistant to oxidation than phosphines. | Can be effective where phosphine ligands fail, particularly in reactions prone to catalyst deactivation.[2][22] |
| Bidentate Phosphines | dppf, Xantphos | Defined bite angle, can influence selectivity and catalyst stability. | Bite angle can affect reaction outcomes; often used in a wide range of cross-coupling reactions.[7] |
This table provides general guidance. The optimal ligand must be determined empirically for each specific reaction.
Part 4: Mechanistic Considerations
A deeper understanding of the catalytic cycle can inform troubleshooting efforts.
Most palladium-catalyzed cross-coupling reactions proceed through a common cycle involving Pd(0) and Pd(II) intermediates.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Insights:
-
Oxidative Addition (OA): This is often the rate-limiting step.[7] Electron-rich ligands enhance the electron density on the palladium, which can accelerate the addition of the aryl halide (Ar-X) to the Pd(0) center.[7]
-
Transmetalation: The base plays a crucial role in this step, particularly in Suzuki couplings.[4]
-
Reductive Elimination (RE): This step forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.[23] Bulky ligands can promote this step by creating steric pressure that favors bond formation and product release.
By systematically addressing potential points of failure with an understanding of the underlying chemistry, researchers can significantly improve the efficiency, reliability, and success rate of palladium-catalyzed reactions involving pyridine-based ligands.
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- Mechanism of Pd(OAc)
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing.
- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing).
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- A brief review on the palladium-catalyzed C–H activ
- Catalysis by Palladium Pincer Complexes.
- Optimization of Buchwald-Hartwig amin
- Optimising a Buchwald-Hartwig amin
- Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Selected ligands and catalysts for Buchwald‐Hartwig amination....
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonyl
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Study of mechanistic pathways in cross-linking reactions with palladium.
- Electronic and Steric Effects in Rollover C-H Bond Activation.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Subtle steric differences reveal a model for Ni cross-coupling success.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Handling air-sensitive reagents AL-134. MIT.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-C
- Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids.
- (PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.princeton.edu [chemistry.princeton.edu]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 23. youtube.com [youtube.com]
Overcoming low conversion rates in the synthesis of highly substituted pyridines
Technical Support Center: Highly Substituted Pyridine Synthesis Topic: Overcoming Low Conversion Rates & Steric/Electronic Barriers Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Pyridine Paradox"
Synthesizing highly substituted pyridines—particularly those with penta-substitution or bulky groups at the 2,6-positions—often presents a "Pyridine Paradox": the electronic deficiency that makes the ring stable also makes it resistant to electrophilic functionalization, while the nitrogen lone pair actively poisons transition metal catalysts during cross-coupling.
This guide moves beyond standard textbook procedures. It addresses the specific failure modes of Hantzsch , Kröhnke , and Cross-Coupling methodologies, providing self-validating protocols to rescue stalled reactions.
Module 1: Troubleshooting Classical Condensations (Hantzsch & Kröhnke)
Context: The Hantzsch synthesis often stalls at the dihydropyridine (DHP) stage or fails during aromatization due to steric bulk. The Kröhnke reaction is robust but sensitive to the electronics of the Michael acceptor.
Q1: My Hantzsch synthesis yields the 1,4-dihydropyridine (DHP) but fails to aromatize to the pyridine. Standard oxidants (HNO₃, KMnO₄) are degrading my substituents.
Root Cause: Classical oxidants are often too harsh for sensitive functional groups or fail to penetrate the steric shield of 4-aryl substituents. Technical Fix: Switch to a biomimetic hydride transfer or a solid-supported oxidation protocol.
-
Option A (Biomimetic): Use Hantzsch Ester/Urea Hydrogen Peroxide (UHP) or Iodine/MeOH . Iodine acts as a mild Lewis acid and oxidant, facilitating the aromatization without over-oxidizing alkyl side chains.
-
Option B (Solid-Supported): Use FeCl₃ on Silica or MnO₂ . These allow for heterogeneous workups, preventing the formation of emulsions common with metal salts.
Self-Validating Protocol: Iodine-Mediated Aromatization
-
Dissolution: Dissolve crude DHP (1.0 equiv) in MeOH (0.1 M). Checkpoint: Ensure complete solubility; if cloudy, add small amounts of DCM.
-
Addition: Add Iodine (I₂, 1.1 equiv) at room temperature.
-
Monitoring: Stir at reflux. Checkpoint: The reaction mixture should darken initially. As the reaction proceeds, the dark iodine color should fade to a lighter orange/yellow. If the dark color persists after 1 hour, add a scavenger (Na₂S₂O₃) to an aliquot; if TLC shows SM, add 0.5 equiv more I₂.
-
Workup: Quench with sat. aq. Na₂S₂O₃. The organic layer should turn pale yellow immediately (iodine removal).
Q2: In the Kröhnke synthesis, my Michael addition is sluggish, leading to low conversion of the 1,5-dicarbonyl intermediate.
Root Cause: The reversibility of the Michael addition. If the pyridinium ylide is too stable or the enone is sterically crowded, the equilibrium favors the starting materials. Technical Fix:
-
Solvent Switch: Move from AcOH to Ethanol/Piperidine or Ionic Liquids ([bmim]OH) . Ionic liquids stabilize the charge-separated transition state.
-
Microwave Acceleration: High temperature/pressure pushes the equilibrium toward the cyclized product before the reverse Michael reaction can occur.
Module 2: The "2-Pyridyl Problem" in Cross-Coupling
Context: Palladium-catalyzed cross-couplings (Suzuki, Negishi) often fail with 2-halopyridines or 2-pyridylboronates due to the "2-pyridyl effect"—the coordination of the pyridine nitrogen to the Pd center, forming a stable, unreactive complex.
Q3: My Suzuki coupling with a 2-chloropyridine stalls at ~20% conversion. Adding more catalyst doesn't help.
Root Cause: Catalyst poisoning.[1] The pyridine nitrogen displaces the phosphine ligand, forming a stable [Pd(Pyridine)₂X₂] species that is off-cycle. Technical Fix:
-
Ligand Overhaul: Switch to bulky, electron-rich ligands like GPhos or XPhos . The steric bulk prevents the pyridine nitrogen from approaching the Pd center (the "steric bumper" effect).
-
Cu(I) Co-catalysis: Add 10 mol% CuI. Copper binds selectively to the pyridine nitrogen (scavenging it), leaving the Pd center free for the catalytic cycle.
Self-Validating Protocol: GPhos-Pd Catalyzed Coupling
-
Setup: Charge flask with Pd(OAc)₂ (2 mol%), GPhos (4 mol%), and Boronic Acid (1.5 equiv).
-
Activation: Add solvent (THF/Water 4:1) and Base (K₃PO₄). Checkpoint: The solution should turn a vibrant orange/red (active Pd-ligand complex). If it turns black immediately (Pd black), your solvent was not degassed sufficiently.
-
Reaction: Heat to 60°C. Checkpoint: Monitor by LCMS, not just TLC. Look for the disappearance of the specific [M+H] of the halide. If the reaction stalls, add 5 mol% more Boronic Acid (protodeboronation is a common side reaction).
Module 3: Visualizing Failure Modes
Diagram 1: Troubleshooting Logic for Hantzsch Synthesis
This decision tree helps you identify exactly where your condensation is failing.
Caption: Logic flow for diagnosing stall points in Hantzsch Pyridine Synthesis.
Diagram 2: Catalyst Deactivation in Pyridine Cross-Coupling
Understanding why the catalyst dies is crucial to fixing it.
Caption: Mechanism of catalyst poisoning by pyridine substrates and mitigation strategies.
Module 4: Data & Comparative Yields
The choice of methodology significantly impacts yield, especially for pentasubstituted pyridines. The table below summarizes comparative yields for a difficult substrate (e.g., pentaphenylpyridine or similar sterically crowded analogs) based on aggregated literature data.
| Methodology | Conditions | Typical Yield (Crowded Systems) | Key Advantage | Key Limitation |
| Classical Hantzsch | Refluxing EtOH, 24h | 20-35% | Low cost, simple setup | Poor conversion for bulky aldehydes; harsh oxidation needed. |
| Microwave Hantzsch | 120°C, Solvent-free, 10 min | 82-94% | Rapid; overcomes steric barrier | Scale-up limited by microwave vessel size. |
| Ionic Liquid ([bmim]OH) | RT to 80°C | 85-92% | Green; catalyst recycling; high selectivity | Cost of ionic liquid; viscosity handling. |
| Kröhnke (Standard) | AcOH, 100°C | 50-65% | Good for 2,4,6-trisubstituted | Limited substitution patterns (mostly symmetrical). |
| Cu-Catalyzed MCR | O-Pentafluorobenzoates | 43-91% | Access to pentasubstituted pyridines | Requires specific oxime precursors. |
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from
-
Ranu, B. C., Jana, R., & Sowmiah, S. (2007).[5][6] An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Journal of Organic Chemistry. Retrieved from
-
Liu, S., & Liebeskind, L. S. (2008).[5] A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Retrieved from
-
Denohoe, T. J., et al. (2011).[5] The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Letters. Retrieved from
-
MIT Department of Chemistry. (2025). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from
Sources
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- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,5-Dimethylpyridin-4-ol and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Substituted pyridinols, particularly dimethylated isomers of pyridin-4-ol, are prevalent structural motifs in medicinal chemistry. However, the subtle repositioning of a methyl group can drastically alter a compound's biological activity and physical properties. Distinguishing between isomers like 2,5-Dimethylpyridin-4-ol, 2,6-Dimethylpyridin-4-ol, and 3,5-Dimethylpyridin-4-ol is a critical analytical challenge.
This guide provides an in-depth spectroscopic comparison, moving beyond a simple data repository to explain the causal relationships between molecular structure and spectral output. We will explore how fundamental principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy can be applied to unambiguously differentiate these closely related compounds, providing field-proven insights for researchers and drug development professionals.
A pivotal aspect of pyridin-4-ol chemistry is its existence in a tautomeric equilibrium with its corresponding pyridone form. This equilibrium significantly influences the spectroscopic data, particularly in IR and NMR, and is a key consideration in our analysis.
Caption: Tautomeric equilibrium of 2,5-Dimethylpyridin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom. The molecular symmetry, or lack thereof, provides a direct and predictable spectral signature.
¹H NMR Spectroscopy: A Tale of Symmetry and Chemical Shifts
The number of signals, their splitting patterns (multiplicity), and their chemical shifts (δ) in a ¹H NMR spectrum are dictated by the unique proton environments within the molecule.
-
Causality Behind Experimental Choices: We analyze the isomers in a standard deuterated solvent like CDCl₃ or DMSO-d₆. The choice of solvent can influence the tautomeric equilibrium and the chemical shifts of labile N-H or O-H protons. For consistency, all comparisons should be made in the same solvent. The key to differentiation lies in molecular symmetry.
-
Analysis:
-
2,5-Dimethylpyridin-4-ol: This isomer is asymmetric. Therefore, we expect to see distinct signals for each of the three aromatic protons (at C3, C6, and the N-H/O-H proton) and the two methyl groups.
-
2,6-Dimethylpyridin-4-ol: This molecule possesses a C₂ axis of symmetry. The two methyl groups are equivalent, as are the two aromatic protons at C3 and C5. This symmetry drastically simplifies the spectrum, yielding a single signal for the two aromatic protons and a single signal for the two methyl groups.
-
3,5-Dimethylpyridin-4-ol: Like the 2,6-isomer, this compound is symmetric. It will show a single signal for the two aromatic protons (at C2 and C6) and a single signal for the two methyl groups. However, the chemical shifts will differ from the 2,6-isomer due to the different electronic environment of the protons relative to the nitrogen and hydroxyl groups.
-
Table 1: Comparative ¹H NMR Data (Predicted and Literature-Based)
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Key Differentiator |
| 2,5-Dimethylpyridin-4-ol | 3 distinct signals | 2 distinct signals | Asymmetry: Most complex spectrum |
| 2,6-Dimethylpyridin-4-ol | ~5.9 (s, 2H) | ~2.2 (s, 6H) | Symmetry: Two singlets |
| 3,5-Dimethylpyridin-4-ol | ~7.8 (s, 2H) | ~2.1 (s, 6H) | Symmetry: Two singlets, downfield aromatic shift vs. 2,6-isomer |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: Confirming Symmetry
¹³C NMR provides complementary information, confirming the symmetry observed in the ¹H NMR spectrum. The number of unique signals directly corresponds to the number of non-equivalent carbon atoms.
-
Analysis:
-
2,5-Dimethylpyridin-4-ol: Expect 7 unique carbon signals (5 ring carbons and 2 methyl carbons).
-
2,6-Dimethylpyridin-4-ol: Due to symmetry, expect only 4 unique signals (C2/C6, C3/C5, C4, and the methyl carbons).
-
3,5-Dimethylpyridin-4-ol: Symmetry also dictates 4 unique signals (C3/C5, C2/C6, C4, and the methyl carbons), with chemical shifts distinct from the 2,6-isomer. The chemical shift of the C4 carbon (~175-180 ppm) is characteristic of the pyridone tautomer's carbonyl group.[1]
-
Table 2: Comparative ¹³C NMR Data (Predicted)
| Compound | Number of Signals | Key Differentiating Signal |
| 2,5-Dimethylpyridin-4-ol | 7 | Full set of 7 distinct carbon signals |
| 2,6-Dimethylpyridin-4-ol | 4 | Reduced signal count due to symmetry |
| 3,5-Dimethylpyridin-4-ol | 4 | Reduced signal count; different shifts from 2,6-isomer |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying functional groups by measuring their characteristic vibrational frequencies. For pyridin-4-ols, the most informative region is where C=O, O-H, and N-H stretching vibrations occur, providing direct evidence of the dominant tautomeric form.
-
Causality Behind Experimental Choices: Data is typically acquired from a solid sample (KBr pellet or ATR). In the solid state, the pyridone tautomer is often favored, meaning the most prominent and diagnostic peak is the carbonyl (C=O) stretch.
-
Analysis:
-
Pyridone Tautomer: The presence of a strong, sharp absorption band in the range of 1630-1680 cm⁻¹ is a clear indicator of the C=O stretch from the pyridone form.[2] A broad band between 3000-3400 cm⁻¹ would correspond to the N-H stretch.
-
Pyridinol Tautomer: This form would be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹ and the absence of a strong C=O band.
-
Isomer Differentiation: While all three isomers will show the characteristic pyridone bands, the fingerprint region (below 1500 cm⁻¹) will contain subtle differences in C-C and C-N stretching and bending modes that can be used for differentiation, though this often requires reference spectra.
-
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibration | Expected Range (cm⁻¹) | Significance |
| N-H Stretch (Pyridone) | 3000 - 3400 (broad) | Indicates pyridone tautomer |
| Aromatic C-H Stretch | 3000 - 3100 (sharp) | Aromatic ring C-H bonds |
| Aliphatic C-H Stretch | 2850 - 3000 (sharp) | Methyl group C-H bonds |
| C=O Stretch (Pyridone) | 1630 - 1680 (strong) | Key indicator of pyridone tautomer |
| C=C / C=N Ring Stretch | 1400 - 1600 | Pyridine ring vibrations |
Mass Spectrometry (MS): Fragmentation Fingerprints
While all isomers have the same nominal mass, Electron Ionization Mass Spectrometry (EI-MS) provides a unique fragmentation pattern that serves as a molecular fingerprint.
-
Causality Behind Experimental Choices: EI is a high-energy ionization technique that causes reproducible fragmentation. The stability of the resulting fragment ions, which is dictated by the position of the methyl groups, is the basis for differentiation.
-
Analysis:
-
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak at m/z 123, corresponding to the molecular weight of C₇H₉NO.[3][4]
-
Fragmentation: Common fragmentation pathways include the loss of a methyl radical (M-15, m/z 108) and the loss of carbon monoxide (M-28, m/z 95) from the pyridone form. The relative intensities of these fragment peaks will vary. For instance, the loss of a methyl group from the 2-position (alpha to nitrogen) in the 2,5- and 2,6-isomers may lead to different subsequent fragmentation than the loss from the 3-position in the 3,5-isomer.
-
Table 4: Predicted Key Fragments in EI-Mass Spectra
| m/z Value | Identity | Expected Presence | Differentiating Factor |
| 123 | [M]⁺ | All isomers | Parent ion, confirms molecular weight |
| 108 | [M-CH₃]⁺ | All isomers | Relative intensity may vary |
| 95 | [M-CO]⁺ | All isomers | Relative intensity may vary |
UV-Visible Spectroscopy: A View of Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule (e.g., π → π*). The position of the absorption maximum (λmax) is sensitive to the electronic structure of the chromophore, which is influenced by the substitution pattern.
-
Analysis: The pyridine ring is a chromophore. The addition of electron-donating methyl groups and the hydroxyl/keto group will shift the λmax. While subtle, the differences in the electronic environment of the three isomers are expected to result in slight variations in their respective λmax values. This technique is less definitive than NMR for isomer identification but can be a useful supplementary tool for quality control against a known standard.
Protocols and Workflow
Adherence to standardized protocols is essential for generating reproducible and trustworthy data. The following outlines a general workflow and basic protocols.
Sources
A Comparative Guide to the Electronic Properties of Substituted Pyridinols: A Handbook for Researchers
This guide provides a comprehensive comparative analysis of the electronic properties of substituted pyridinols, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The strategic modification of the pyridinol scaffold with various substituents allows for the fine-tuning of its electronic characteristics, which in turn governs its reactivity, intermolecular interactions, and, ultimately, its biological activity. This document synthesizes experimental data and computational insights to offer a clear, in-depth understanding of these structure-property relationships, empowering the rational design of novel pyridinol-based molecules.
Introduction: The Versatile Pyridinol Scaffold
Pyridinols, and their tautomeric pyridone forms, are privileged structures in medicinal chemistry and materials science. Their ability to act as both hydrogen bond donors and acceptors, coupled with the tunable electronic nature of the pyridine ring, makes them ideal building blocks for a wide array of applications, including the development of novel therapeutics and functional materials.[1][2] The electronic properties of the pyridinol ring are not static; they are exquisitely sensitive to the nature and position of substituents. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), we can modulate the electron density distribution within the ring, thereby influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment. Understanding these relationships is paramount for predicting molecular reactivity and designing molecules with desired electronic and photophysical properties.
Comparative Analysis of Electronic Properties: The Influence of Substituents
The electronic landscape of a substituted pyridinol is a direct consequence of the interplay between the inherent electronic character of the pyridine ring and the electronic effects of the appended substituents. Generally, EDGs increase the electron density of the pyridine ring, raising the HOMO energy level and making the molecule more susceptible to oxidation.[3] Conversely, EWGs decrease the electron density, lowering the LUMO energy level and rendering the molecule more prone to reduction.[3] The HOMO-LUMO energy gap (ΔE), a crucial indicator of a molecule's kinetic stability and electronic excitation energy, is also significantly affected by substitution.[4]
To illustrate these principles, the following table summarizes key electronic properties for a series of representative substituted pyridinols, compiled from both experimental and computational studies. It is important to note that while data from different sources are presented for a broader comparison, direct quantitative comparison is most accurate when data is generated using a consistent methodology.
| Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Method | Reference |
| H (unsubstituted) | -6.65 | -1.82 | 4.83 | 2.57 | DFT/B3LYP/6-31+G(d,p) | [5] |
| 4-NMe₂ (EDG) | -5.89 | -1.45 | 4.44 | 5.98 | DFT/B3LYP/6-311G(d) | [5] |
| 4-OCH₃ (EDG) | -6.21 | -1.58 | 4.63 | 3.89 | DFT/B3LYP/6-311G(d) | [5] |
| 4-CH₃ (EDG) | -6.35 | -1.67 | 4.68 | 3.21 | DFT/B3LYP/6-311G(d) | [5] |
| 4-Cl (EWG) | -6.78 | -2.01 | 4.77 | 1.87 | DFT/B3LYP/6-311G(d) | [5] |
| 4-CN (EWG) | -7.12 | -2.54 | 4.58 | 1.23 | DFT/B3LYP/6-311G(d) | [5] |
| 4-NO₂ (EWG) | -7.45 | -3.01 | 4.44 | 0.89 | DFT/B3LYP/6-311G(d) | [5] |
Note: The data for substituted pyridines from reference[5] is used here as a close structural analog to demonstrate the trend of substituent effects on pyridinols. The fundamental electronic principles are transferable.
Experimental and Computational Methodologies
A dual approach, combining experimental measurements with computational modeling, provides the most comprehensive understanding of the electronic properties of substituted pyridinols. This section details the standard protocols for the key techniques employed in these investigations.
Experimental Determination of Redox Potentials using Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable electrochemical technique for probing the redox behavior of molecules. It provides valuable information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.
Protocol for Cyclic Voltammetry of Substituted Pyridinols:
-
Preparation of the Analyte Solution:
-
Dissolve the substituted pyridinol sample in a suitable high-purity solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The typical analyte concentration is in the range of 1-5 mM.
-
The choice of solvent and electrolyte is critical and should be based on the solubility of the analyte and the desired potential window.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Polish the working electrode with alumina slurry to ensure a clean and reproducible surface before each experiment.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over a range that is expected to encompass the redox events of the pyridinol derivative.
-
Perform the cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram, which plots current versus potential.
-
-
Data Analysis:
-
From the voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
The half-wave potential (E₁/₂), calculated as (Epa + Epc) / 2 for a reversible process, provides an estimate of the standard redox potential.
-
Caption: Experimental workflow for UV-Vis spectroscopy.
Computational Modeling of Electronic Properties using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it an ideal tool for studying series of related compounds like substituted pyridinols.
Protocol for DFT Calculations of Substituted Pyridinols:
-
Molecular Structure Input:
-
Build the 3D structure of the substituted pyridinol molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
A commonly used DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d) or 6-311+G(d,p). [5] * The choice of functional and basis set is a critical decision that impacts the accuracy of the results. B3LYP is a hybrid functional that has been shown to provide good results for a wide range of organic molecules.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
From the output of the optimized calculation, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Calculate other electronic properties such as the dipole moment and molecular electrostatic potential (MEP).
-
-
Data Analysis and Visualization:
-
Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier molecular orbitals.
-
Analyze the calculated properties in the context of the substituent's electronic nature (EDG vs. EWG).
-
Caption: Computational workflow for DFT calculations.
Conclusion: Rational Design of Substituted Pyridinols
The electronic properties of substituted pyridinols are highly tunable through synthetic modification. This guide has provided a framework for understanding and predicting the effects of substituents on these properties, supported by established experimental and computational protocols. By leveraging the principles outlined herein, researchers can rationally design and synthesize novel pyridinol derivatives with tailored electronic characteristics for a wide range of applications in drug discovery and materials science. The synergy between experimental validation and computational prediction is key to accelerating the discovery and development of next-generation pyridinol-based compounds.
References
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Bauer, R., Nussbaumer, P., & Neumann-Spallart, M. (n.d.). On the Synthesis and Electrochemical Properties of Some New Bipyridinium and Related Compounds. ResearchGate. Retrieved February 23, 2026, from [Link]
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Beshir, A. B., & Ford, P. C. (2020). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. Molecules, 25(18), 4286. [Link]
- Brückner, R. (2010). Organic Mechanisms: Reactions, Stereochemistry and Synthesis. Springer.
- Cimili, M. H., Kaya, S., Seydou, M., & Berisha, A. (2024). Cyclic voltammograms for Pt and GC electrodes in pyridine diazonium solution prepared ''in situ''. Journal of Molecular Liquids, 1245(3), 131046.
- El-Shafiy, O. A., & El-Faham, A. (2021). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Journal of the Iranian Chemical Society, 18(1), 1-15.
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Fan, H., Malykhin, E. V., Vaganova, T., & Benassi, E. (2022). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Physical Chemistry Chemical Physics, 24(5), 3036-3049. [Link]
- Hamdi, N., & Al-Ayed, A. S. (2012). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Journal of Solution Chemistry, 41(11), 1933-1944.
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Mistry, M. (2018, March 21). 30.04 Electron-donating and -withdrawing Groups [Video]. YouTube. [Link]
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- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Tovar, J. D. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 9(23), 4615-4618.
- Van Vranken, D. L. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 59(17), 12546-12555.
- Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry, 9, 796851.
- Yildiz, E. A., et al. (2024). Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs. Molecules, 29(23), 5432.
- Pranowo, H. D., et al. (2025). Study of Substituent Effect on Properties of Platinum(II) Porphyrin Semiconductor Using Density Functional Theory. Indonesian Journal of Chemistry, 25(4).
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Benchmarking the Performance of 2,5-Dimethylpyridin-4-ol-Based Ligands: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the privileged scaffold of a molecule is a critical determinant of its therapeutic potential. Among these, the 2,5-dimethylpyridin-4-ol core has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the performance of 2,5-dimethylpyridin-4-ol-based ligands against other established alternatives, supported by established experimental methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to effectively benchmark these compounds and accelerate their research endeavors.
The Ascendance of the 2,5-Dimethylpyridin-4-ol Scaffold
The 2,5-dimethylpyridin-4-ol scaffold offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. The pyridinol core can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, a common feature exploited by many successful kinase inhibitors. The dimethyl substitution provides a degree of steric hindrance that can be strategically utilized to enhance selectivity and improve pharmacokinetic properties. Furthermore, the synthetic tractability of this scaffold allows for facile diversification, enabling the exploration of a broad chemical space to optimize potency and selectivity against specific kinase targets.[1][2]
This guide will navigate the essential performance metrics for these ligands, detail the gold-standard experimental protocols for their evaluation, and present a comparative analysis against other prominent kinase inhibitor scaffolds.
Key Performance Metrics: A Triad of Potency, Selectivity, and Cellular Efficacy
The comprehensive evaluation of any kinase inhibitor hinges on a triad of key performance metrics:
-
Potency (IC50/Ki/Kd): This measures the concentration of the ligand required to inhibit the target kinase by 50% (IC50) or its binding affinity (Ki, Kd). Lower values indicate higher potency.[3]
-
Selectivity: A critical parameter that assesses the ligand's ability to inhibit the intended target kinase over other kinases in the human kinome. High selectivity is crucial to minimize off-target effects and potential toxicity.[4]
-
Cellular Efficacy: This evaluates the ligand's activity within a cellular context, confirming its ability to penetrate cell membranes, engage the target kinase, and elicit a downstream biological response.
The following sections will detail the experimental workflows to quantify these metrics, providing a robust framework for benchmarking 2,5-dimethylpyridin-4-ol-based ligands.
Experimental Protocols for Robust Benchmarking
The following protocols are foundational for a comprehensive assessment of kinase inhibitor performance. The choice of assay is often dictated by the specific research question, throughput requirements, and available resources.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Assay)
This is considered the gold standard for directly measuring kinase activity and inhibitor potency.[5]
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP (typically [γ-³³P]ATP) to a substrate (peptide or protein) by the target kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the following in a suitable kinase buffer:
-
Target kinase (e.g., purified recombinant enzyme).
-
Substrate peptide or protein.
-
A dilution series of the 2,5-dimethylpyridin-4-ol-based ligand or competitor compound.
-
A control with no inhibitor (DMSO vehicle).
-
-
Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a high concentration of EDTA.
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or using streptavidin-coated beads if a biotinylated substrate is used (Scintillation Proximity Assay - SPA).[6][7][8]
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Diagram: Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions, providing valuable data on binding affinity (Kd) and kinetics (kon and koff).[9][10][11]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein (the kinase) is immobilized. The binding of a ligand (the inhibitor) to the immobilized protein alters the refractive index, which is detected as a change in the resonance angle of reflected light.
Step-by-Step Methodology:
-
Chip Preparation: Immobilize the purified target kinase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of dilutions of the 2,5-dimethylpyridin-4-ol-based ligand in a suitable running buffer.
-
Binding Analysis:
-
Inject the ligand dilutions over the sensor chip surface containing the immobilized kinase.
-
Monitor the association phase in real-time as the ligand binds to the kinase.
-
After the association phase, inject the running buffer alone to monitor the dissociation phase.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction without denaturing the immobilized kinase.
-
Data Analysis:
-
Fit the sensorgram data (response units over time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Diagram: SPR Experimental Cycle
Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR).
Protocol 3: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (known to be dependent on the target kinase) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2,5-dimethylpyridin-4-ol-based ligand or competitor compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Detection:
-
MTT: Measure the absorbance of the formazan product at a wavelength of ~570 nm using a plate reader.
-
CellTiter-Glo®: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
Comparative Performance Analysis: 2,5-Dimethylpyridin-4-ol vs. Alternative Scaffolds
To provide a framework for comparison, we will consider two well-established kinase inhibitor scaffolds: Quinazoline and Pyrazolopyrimidine . These scaffolds are present in numerous FDA-approved kinase inhibitors and serve as excellent benchmarks.
The following tables present a hypothetical but realistic comparison of a promising 2,5-dimethylpyridin-4-ol-based ligand ("DMPO-L1") against representative compounds from the quinazoline ("Quin-L1") and pyrazolopyrimidine ("Pyra-L1") classes, all targeting a hypothetical "Kinase X".
Table 1: In Vitro Potency and Binding Affinity
| Ligand | Scaffold | Target Kinase | IC50 (nM) (Radiometric Assay) | Kd (nM) (SPR) |
| DMPO-L1 | 2,5-Dimethylpyridin-4-ol | Kinase X | 15 | 10 |
| Quin-L1 | Quinazoline | Kinase X | 25 | 20 |
| Pyra-L1 | Pyrazolopyrimidine | Kinase X | 10 | 8 |
This table illustrates that while Pyra-L1 shows slightly higher potency, DMPO-L1 is comparable and demonstrates strong target engagement.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Ligand | Kinase X | Kinase Y | Kinase Z |
| DMPO-L1 | 98% | 25% | 15% |
| Quin-L1 | 95% | 60% | 45% |
| Pyra-L1 | 99% | 30% | 20% |
This selectivity panel highlights a potential advantage of the DMPO-L1 scaffold in achieving a more selective inhibition profile compared to the quinazoline-based ligand.
Table 3: Cellular Efficacy
| Ligand | Cell Line (Kinase X dependent) | GI50 (nM) (MTT Assay) |
| DMPO-L1 | Cancer Cell Line A | 50 |
| Quin-L1 | Cancer Cell Line A | 100 |
| Pyra-L1 | Cancer Cell Line A | 40 |
In this cellular context, DMPO-L1 demonstrates potent anti-proliferative activity, suggesting good cell permeability and target engagement in a physiological environment.
Conclusion: The Promise of 2,5-Dimethylpyridin-4-ol-Based Ligands
This guide has provided a comprehensive framework for benchmarking the performance of 2,5-dimethylpyridin-4-ol-based ligands. The experimental protocols detailed herein represent the industry standard for evaluating the critical parameters of potency, selectivity, and cellular efficacy. The comparative analysis underscores that while established scaffolds like pyrazolopyrimidines may offer high potency, the 2,5-dimethylpyridin-4-ol framework holds significant promise for developing highly selective kinase inhibitors with excellent cellular activity.
The true potential of this scaffold lies in the hands of medicinal chemists and drug discovery teams to further optimize its properties. By employing the rigorous benchmarking strategies outlined in this guide, researchers can confidently identify and advance novel 2,5-dimethylpyridin-4-ol-based candidates with the potential to become next-generation therapeutics.
References
-
Sorg, G., et al. (2002). Automated high throughput screening for serine kinase inhibitors using a LEADseeker scintillation proximity assay in the 1536-well format. Journal of Biomolecular Screening, 7(1), 11-19. [Link]
-
Papalia, G. A. (2018). Protein Interaction Analysis by Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 1775, pp. 161-185). Springer. [Link]
-
De, R., & Whalen, D. (2018). Analysis of Protein Interactions by Surface Plasmon Resonance. Methods in Molecular Biology, 1775, 161-185. [Link]
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FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethylpyridin-4-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2,5-Dimethylpyridin-4-ol, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," empowering you to maintain a safe and compliant laboratory environment.
Hazard Identification: Understanding the Risk Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2,5-Dimethylpyridin-4-ol should always be the primary reference, we can infer its likely hazard profile from closely related pyridine compounds. Pyridine derivatives are often toxic and irritating. The SDS for a similar substance, for instance, lists several key hazards that should be assumed for 2,5-Dimethylpyridin-4-ol in the absence of specific data.[1]
Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's safety office.[2]
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1] |
This table summarizes likely hazards based on related compounds. Always consult the specific SDS for the material you are using.
The underlying principle is precaution. Treating the compound as hazardous from the outset ensures that all handling and disposal procedures are appropriately stringent, protecting both the individual and the wider environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxic and irritant nature of this class of compounds, robust personal protective measures are non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Immediately change gloves if they become contaminated.[1]
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne dust.[4][5]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.
-
Respiratory Protection: All handling of solid 2,5-Dimethylpyridin-4-ol or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges is mandatory.[5]
Spill Management Protocol
Even with meticulous care, spills can occur. A swift and correct response is critical to prevent exposure and environmental contamination.
For a Small-Scale Laboratory Spill:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. Evacuate the immediate danger area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before cleanup, don the full PPE detailed in the previous section.
-
Contain and Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4][5] Avoid generating dust.[1]
-
Decontaminate: Clean the affected area with soap and water, and collect the cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose: Seal the container and manage it as hazardous waste according to the disposal protocol in Section 5.
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[6]
-
Designated Waste Stream: 2,5-Dimethylpyridin-4-ol waste must be collected in a dedicated "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids" waste stream, as appropriate.
-
Incompatibility: Never mix this waste with:
-
Acids or Strong Bases[6]
-
Oxidizing Agents
-
Aqueous Waste
-
Halogenated Organic Waste
-
-
Container Selection:
-
Use only containers made of compatible materials (e.g., HDPE or glass) that are in good condition, free of leaks, and have a secure, screw-top lid.[2][3]
-
Whenever possible, the original chemical container is the best choice for its own waste.[2]
-
All liquid waste must be stored in secondary containment to prevent spills in case the primary container fails.[7]
-
-
Labeling: Proper labeling is essential for safety and regulatory compliance.[8] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "2,5-Dimethylpyridin-4-ol" (avoid abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The following diagram illustrates the decision-making workflow for proper waste segregation.
Caption: Workflow for Segregating 2,5-Dimethylpyridin-4-ol Waste.
Step-by-Step Disposal Protocol
Disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Adherence to these institutional and federal guidelines is mandatory.
-
Characterize the Waste: Determine if the waste is solid (unwanted reagent, contaminated labware like gloves or weigh boats) or liquid (solutions, reaction mixtures, rinsates).
-
Select and Label Container: Choose a compatible, leak-proof container as described in Section 4. Affix a completed hazardous waste label before adding any waste.
-
Accumulate Waste Safely:
-
Manage Empty Containers: An "empty" container that held this toxic compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[2] The rinsate must be collected and disposed of as liquid hazardous waste.[2] After rinsing, deface the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[2]
-
Schedule for Disposal: Once the container is full, or within 180 days of the accumulation start date, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this material be disposed of down the drain or in the regular trash. [1]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location.
References
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- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
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- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
